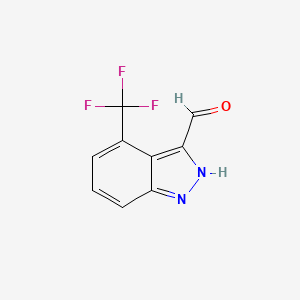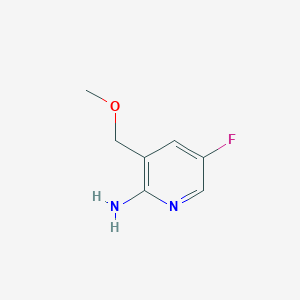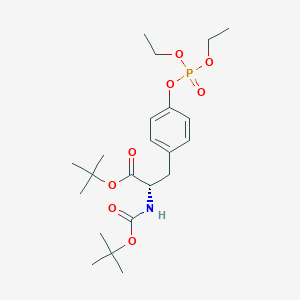
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its tert-butyl and diethoxyphosphoryl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the propanoate backbone: The protected amine is then reacted with a suitable propanoate precursor to form the desired backbone.
Introduction of the diethoxyphosphoryl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the diethoxyphosphoryl group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a phosphorylating agent, modifying proteins and enzymes by adding phosphate groups. This modification can alter the activity, stability, and interactions of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups.
Diethyl phosphonate: Contains the diethoxyphosphoryl group but lacks the complex propanoate backbone.
Uniqueness
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(4-((diethoxyphosphoryl)oxy)phenyl)propanoate is unique due to its combination of tert-butyl, Boc-protected amine, and diethoxyphosphoryl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C22H36NO8P |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
tert-butyl (2S)-3-(4-diethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C22H36NO8P/c1-9-27-32(26,28-10-2)31-17-13-11-16(12-14-17)15-18(19(24)29-21(3,4)5)23-20(25)30-22(6,7)8/h11-14,18H,9-10,15H2,1-8H3,(H,23,25)/t18-/m0/s1 |
InChI 键 |
DXJVOWLQGCOBNJ-SFHVURJKSA-N |
手性 SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


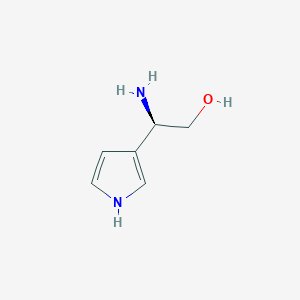
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
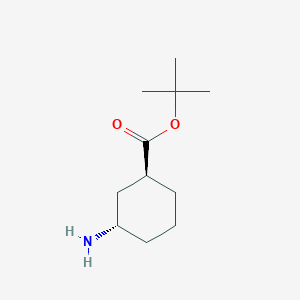
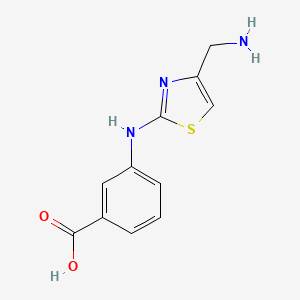
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
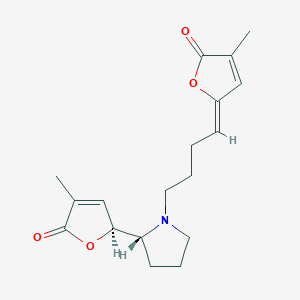
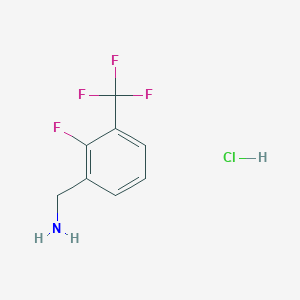
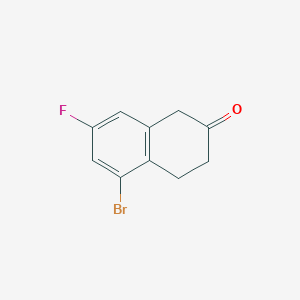
![3-(3-Chloro-2,5,6-trifluoropyridin-4-yl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12828244.png)

